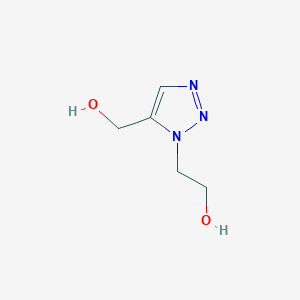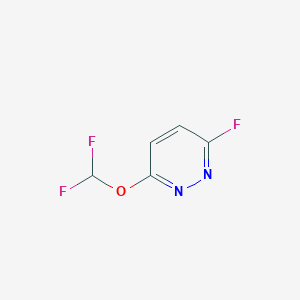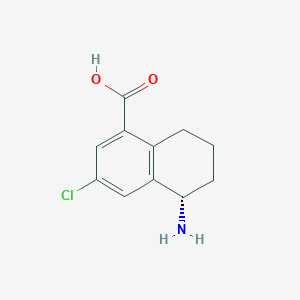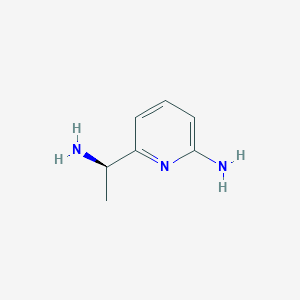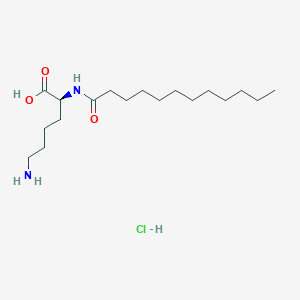
N-Lauroyl-L-lysine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Lauroyl-L-lysine hydrochloride is a compound derived from the amino acid L-lysine and lauric acid. It is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the cosmetic and pharmaceutical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-Lauroyl-L-lysine hydrochloride typically involves the following steps:
Preparation of Lysine Laurate: This involves mixing methanol, lauric acid, and a concentrated solution of lysine.
Preparation of Lauroyl Lysine Crude Product: The lysine laurate obtained is mixed with trimethylbenzene and heated to initiate a reflux reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fermentation processes using microorganisms like Corynebacterium glutamicum to produce L-lysine, which is then chemically modified to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Lauroyl-L-lysine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: These involve replacing one functional group with another.
Hydrolysis: This reaction involves breaking down the compound into its constituent parts using water.
Common Reagents and Conditions
Lauric Acid: Used in the acylation reaction to form N-Lauroyl-L-lysine.
Methanol: Used as a solvent in the preparation of lysine laurate.
Trimethylbenzene: Used in the reflux reaction to obtain the crude product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-Lauroyl-L-lysine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Lauroyl-L-lysine hydrochloride involves its amphiphilic nature, which allows it to orient itself at the interface between immiscible substances, thereby stabilizing the resulting mixture . This property is particularly useful in improving the dispersion and stability of various formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Lauroyl-L-phenylalanine: Another N-acyl amino acid with similar amphiphilic properties.
N-Lauroyl-L-arginine: Known for its antimicrobial properties and used in various applications.
Uniqueness
N-Lauroyl-L-lysine hydrochloride is unique due to its specific combination of L-lysine and lauric acid, which imparts distinct properties such as high lubricity, smooth skin feel, and low friction . These characteristics make it particularly valuable in high-end cosmetic products.
Eigenschaften
Molekularformel |
C18H37ClN2O3 |
|---|---|
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-(dodecanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C18H36N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);1H/t16-;/m0./s1 |
InChI-Schlüssel |
FEQUSVAVJALXBB-NTISSMGPSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O.Cl |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



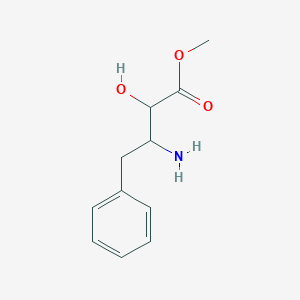
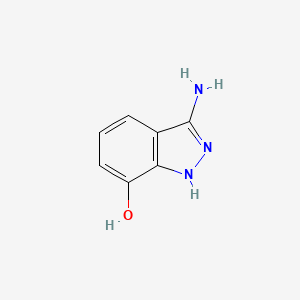
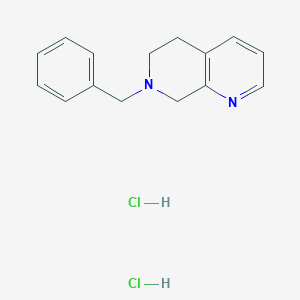

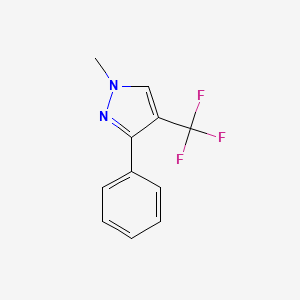
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)



